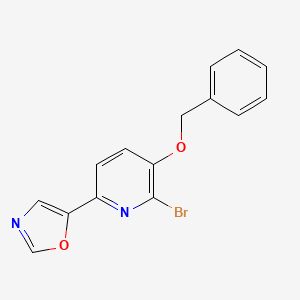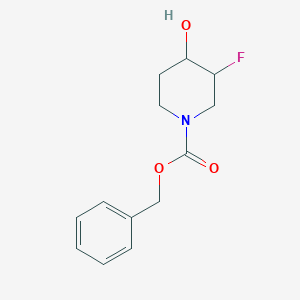
Fluphenazine octanoate
Übersicht
Beschreibung
Fluphenazine Octanoate is an impurity compound of Fluphenazine . It is used in the separation of Fluphenazine derivatives using HPLC gradient technique . Fluphenazine is a phenothiazine (FEEN-oh-THYE-a-zeen) antipsychotic medicine that is used to treat psychotic disorders such as schizophrenia .
Molecular Structure Analysis
The empirical formula of this compound is C30H40F3N3O2S . Its molecular weight is 563.72 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 563.72 . It is recommended to be stored at a temperature of 2-8°C . The compound’s density is predicted to be 1.169±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Application in Schizophrenia Treatment
Fluphenazine octanoate has been significantly applied in the treatment of schizophrenia. A study highlighted its effectiveness in managing schizophrenia, particularly when used in depot forms like fluphenazine decanoate, which facilitates patient management (Coleman, 1972). Another research focused on the dosage and plasma levels of fluphenazine in preventing neuroleptic relapse in schizophrenia treatment, indicating the importance of monitoring plasma fluphenazine levels (Marder, 1994).
Effect on the Central Nervous System
Fluphenazine's impact on the central nervous system (CNS) has been extensively studied. Research has documented its dual mode of action, having a stimulatory component at low dosages and an inhibitory component at higher dosages, thereby widening its therapeutic spectrum. Its effect on the CNS is also evidenced by visual and computer-analyzed EEG studies (Saletu et al., 1975).
Impact on Melanogenesis and Antioxidant Enzymes
A study investigated the effect of fluphenazine on melanogenesis and antioxidant defense system in normal human melanocytes. It was found that fluphenazine induces a concentration-dependent loss in cell viability and affects the melanization process and antioxidant defense system in melanocytes, indicating its role in the mechanisms of undesirable side effects, especially in pigmented tissues (Otręba et al., 2016).
Social Value in Schizophrenia Management
Fluphenazine decanoate's social value was demonstrated in a study by the Medical Research Council, which showed its effectiveness in minimizing positive psychotic features and preventing relapse in schizophrenic patients, thereby reducing distress among their families and allowing patients to fulfill normal social role expectations (Stevens, 1976).
Wirkmechanismus
Target of Action
Fluphenazine octanoate primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including mood, reward, and cognition.
Mode of Action
this compound acts by blocking the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade results in the depression of the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, which affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D1 and D2 receptors, this compound disrupts the normal functioning of this pathway, leading to changes in the neurotransmission of dopamine . The downstream effects of this disruption can include alterations in mood, cognition, and motor control.
Pharmacokinetics
It is known that the compound has a bioavailability of 27% when administered orally . The elimination half-life of this compound when administered intramuscularly is between 7 to 10 days . The compound is excreted in urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in dopamine neurotransmission. By blocking the D1 and D2 receptors, this compound can reduce the overactivity of dopamine that is often observed in conditions such as schizophrenia . This can lead to a reduction in symptoms such as hallucinations, delusions, and disorganized thinking.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the metabolism and effectiveness of this compound . Additionally, individual factors such as age, sex, genetic makeup, and overall health status can also influence how the compound acts within the body .
Safety and Hazards
Zukünftige Richtungen
Several studies suggest that the repurposing of Fluphenazine for cancer therapy may be a promising approach, as this drug proved to reduce the viability of diverse cancer cell lines . These findings suggest that Fluphenazine may regulate the cell cycle, reduce cell proliferation, and cause apoptosis in several types of cancer cells .
Biochemische Analyse
Biochemical Properties
Fluphenazine octanoate interacts with various biomolecules, primarily dopamine D1 and D2 receptors in the brain . It acts as an antagonist, blocking these receptors from binding dopamine . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and is believed to affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its ability to block dopamine receptors . It exerts its effects at the molecular level through binding interactions with these receptors, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The compound has been found to be stable, with no significant degradation observed over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, it has been found to effectively reverse mechanical allodynia in rat models of neuropathic pain . At high doses, it may cause toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways . It undergoes direct glucuronidation and CYP450-mediated oxidation, resulting in various metabolites including its sulfoxide (FL-SO), 7-hydroxy (7-OH-FLU), and N4’-oxide (FLU-NO) metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Detailed information about the specific transporters or binding proteins it interacts with, and its effects on localization or accumulation, is not currently available .
Eigenschaften
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40F3N3O2S/c1-2-3-4-5-6-12-29(37)38-22-21-35-19-17-34(18-20-35)15-9-16-36-25-10-7-8-11-27(25)39-28-14-13-24(23-26(28)36)30(31,32)33/h7-8,10-11,13-14,23H,2-6,9,12,15-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEHUXGAZWYKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90243121 | |
| Record name | Fluphenazine octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97671-70-0 | |
| Record name | Fluphenazine octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097671700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluphenazine octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPHENAZINE OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX06BQ7PHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


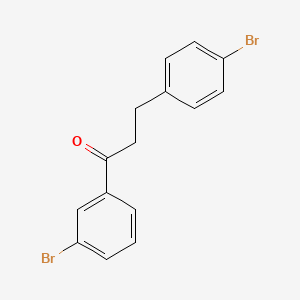

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1532413.png)
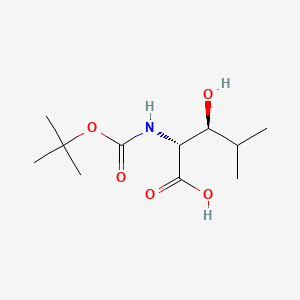
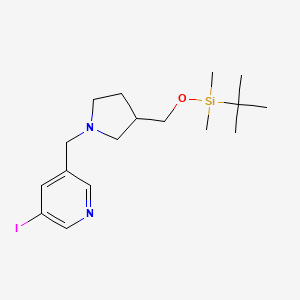

![Tert-butyl 3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532418.png)
![8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1532419.png)
![5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532420.png)
![(3R,4S)-1-Tert-butyl 3-methyl 4-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)pyrrolidine-1,3-dicarboxylate](/img/structure/B1532421.png)

